1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
CAS No.: 1129458-32-7
Cat. No.: VC3418153
Molecular Formula: C7H5F2NO3
Molecular Weight: 189.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1129458-32-7 |
---|---|
Molecular Formula | C7H5F2NO3 |
Molecular Weight | 189.12 g/mol |
IUPAC Name | 1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13) |
Standard InChI Key | QQASNCBWNOWEGS-UHFFFAOYSA-N |
SMILES | C1=CN(C(=O)C(=C1)C(=O)O)C(F)F |
Canonical SMILES | C1=CN(C(=O)C(=C1)C(=O)O)C(F)F |
Introduction
Chemical Identity and Structural Properties
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is characterized by a six-membered pyridine ring structure with specific functional group modifications. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and synthetic utility.
Chemical Identifiers
The compound is uniquely identified through various chemical nomenclature systems and registries. These identifiers enable precise tracking and referencing in scientific literature and databases.
Table 1: Chemical Identifiers of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Parameter | Value |
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CAS Number | 1129458-32-7 |
IUPAC Name | 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
Molecular Formula | C₇H₅F₂NO₃ |
Molecular Weight | 189.12 g/mol |
InChI | InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13) |
InChIKey | QQASNCBWNOWEGS-UHFFFAOYSA-N |
MDL Number | MFCD18791579 |
The compound is known by several synonyms including "3-Pyridinecarboxylic acid, 1-(difluoromethyl)-1,2-dihydro-2-oxo-" which reflects its core structural features and functional groups .
Structural Characteristics
The molecular structure of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid consists of:
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A pyridine ring system
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A difluoromethyl (CHF₂) group at nitrogen position 1
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A carbonyl (oxo) group at position 2
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A carboxylic acid group at position 3
This structural arrangement contributes to the compound's unique chemical reactivity and potential biological activity. The presence of the difluoromethyl group is particularly significant as fluorine-containing compounds often exhibit enhanced metabolic stability and membrane permeability, properties valuable in drug development.
Synthesis Methods and Approaches
The synthesis of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid requires specialized techniques due to its complex structure and sensitive functional groups.
General Synthetic Pathways
Typical synthesis of this compound involves the modification of pyridine derivatives through several key reactions. The synthetic route generally begins with appropriately substituted pyridine precursors that undergo selective functionalization reactions.
Key Synthetic Considerations
Several factors significantly influence the successful synthesis of this compound:
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The introduction of the difluoromethyl group typically requires specialized fluorinating reagents and controlled reaction conditions.
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The solvent selection is critical for optimizing yield and minimizing side reactions.
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Temperature control during the reaction sequence is essential for achieving selectivity.
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Reaction time must be carefully monitored to prevent degradation of intermediates or final products.
These synthetic considerations highlight the technical challenges involved in producing high-purity samples of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid for research purposes.
Analytical Characterization Techniques
The structural confirmation and purity assessment of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid require sophisticated analytical methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in structural elucidation of this compound. Specifically:
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¹H NMR provides information about the proton environments, including the characteristic signals from the difluoromethyl group.
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¹⁹F NMR is particularly valuable for confirming the presence and environment of the fluorine atoms.
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¹³C NMR helps establish the carbon framework, including the carbonyl and carboxylic acid functionalities.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents a primary technique for:
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Assessing the purity of synthesized samples
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Monitoring reaction progress during synthesis
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Evaluating compound stability under various conditions
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Quantitative analysis in formulations or biological samples.
These analytical techniques provide essential data for researchers working with this compound, ensuring accurate structural characterization and reliable purity assessment.
Applications and Research Significance
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has attracted attention primarily in medicinal chemistry research, with several potential applications under investigation.
Medicinal Chemistry Applications
The compound's structural features suggest potential value in pharmaceutical research:
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The dihydropyridine scaffold is found in several classes of therapeutic agents, including calcium channel blockers.
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The difluoromethyl group can act as a bioisostere for various functional groups, potentially enhancing drug-like properties.
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The carboxylic acid moiety provides opportunities for derivatization and potential targeting of specific biological receptors.
Parameter | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
GHS Pictogram | GHS07 |
These classifications indicate moderate health hazards that require appropriate handling precautions .
Supplier | Product Code | Pack Size | Price (as of April 2025) |
---|---|---|---|
Sigma-Aldrich | SY3H99DEFD52 | 100 mg | ₹21,117.13 |
Vulcanchem | VC3418153 | Various | Contact supplier |
The commercial availability enables researchers to access this compound for various investigational purposes without needing to synthesize it themselves .
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